8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound “8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” seems to be a derivative of spirohydantoin-based model compounds . These compounds have been studied for their intermolecular interactions and cooperative effects .
Molecular Structure Analysis
The molecular structure of similar spirohydantoin-based model compounds has been studied using single crystal X-ray crystallography and quantum chemical studies . In these structures, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various intermolecular interactions including C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets . These interactions lead to molecular sheets and further, with the assistance of the C–H⋯F interaction, to three-dimensional networks .Mechanism of Action
Target of Action
The primary target of 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The necroptosis pathway is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), are key components in the necroptosis signaling pathway . Inhibition of RIPK1 by the compound affects this pathway, potentially altering cell death processes .
Pharmacokinetics
The ADME properties of 8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4The compound’s logp value is 24134, and its logD value is also 24134 . These values suggest that the compound is moderately lipophilic, which could influence its absorption and distribution in the body .
Result of Action
The inhibition of RIPK1 by the compound can modulate the necroptosis signaling pathway, potentially altering cell death processes . This could have implications for various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Action Environment
The compound’s interaction with ripk1 involves hydrophobic interactions , which could potentially be influenced by the local hydrophobicity within the cellular environment .
Properties
IUPAC Name |
8-(2-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-18-13(21)15(17-14(18)22)6-8-19(9-7-15)12(20)10-4-2-3-5-11(10)16/h2-5H,6-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPGTKZWZCMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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